

Theophylline EP Impurity C: Application and Protocols for Pharmaceutical Quality Control

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Compound of Interest		
Compound Name:	Theophylline EP impurity C	
Cat. No.:	B195704	Get Quote

Application Note

AN-QC-2025-12-08

Introduction

Theophylline, a methylxanthine derivative, is a widely used therapeutic agent for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Ensuring the purity and quality of theophylline in pharmaceutical formulations is critical for its safety and efficacy. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several potential impurities of theophylline that must be monitored and controlled.

Theophylline EP Impurity C, chemically known as N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide, is a specified impurity in the European Pharmacopoeia.[1] [2][3] This document provides detailed application notes and protocols for the use of **Theophylline EP Impurity C** as a reference standard in the quality control of theophylline drug substances and products.

The primary application of **Theophylline EP Impurity C** is in the identification and quantification of this specific impurity in theophylline samples using high-performance liquid chromatography (HPLC).[4] By using a certified reference standard, analytical laboratories can accurately assess the level of this impurity, ensuring that it does not exceed the limits set by regulatory authorities.[5]



Chemical Information

Parameter	Value	Reference
Chemical Name	N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide	[3]
Synonyms	Theophylline USP Related Compound C, Theophylline- Ethylenediamine EP Impurity C, Caffeine EP Impurity B	[1][2]
CAS Number	7597-60-6	[3]
Molecular Formula	С7Н10N4О3	
Molecular Weight	198.18 g/mol	

Experimental Protocols High-Performance Liquid Chromatography (HPLC) Method for Related Substances

This protocol is based on the European Pharmacopoeia monograph for Theophylline and is suitable for the determination of related substances, including Impurity C.

1.1. Chromatographic Conditions



Parameter	Condition
Column	Octadecylsilyl silica gel for chromatography R (7 μ m), 0.25 m x 4.0 mm
Mobile Phase	Mix 7 volumes of acetonitrile and 93 volumes of a 1.36 g/L solution of sodium acetate R containing 5.0 mL/L of glacial acetic acid R.
Flow Rate	2.0 mL/min
Detection	UV spectrophotometer at 272 nm
Injection Volume	20 μL
Run Time	3.5 times the retention time of theophylline
Column Temperature	Ambient

1.2. Preparation of Solutions

- Test Solution: Dissolve 40.0 mg of the Theophylline substance to be examined in the mobile phase and dilute to 20.0 mL with the mobile phase.
- Reference Solution (a): Dilute 1.0 mL of the Test Solution to 100.0 mL with the mobile phase.
 Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase. This corresponds to a 0.1% solution.
- Reference Solution (b) (for System Suitability): Dissolve 10 mg of Theobromine R in the mobile phase, add 5 mL of the Test Solution and dilute to 100 mL with the mobile phase.
 Dilute 5 mL of this solution to 50 mL with the mobile phase.
- Reference Solution (c) (for Peak Identification): Prepare a solution containing a known concentration of Theophylline EP Impurity C reference standard in the mobile phase. The concentration should be appropriate for clear peak detection.

1.3. System Suitability

• Resolution: The resolution between the peaks due to the obromine and the ophylline in the chromatogram obtained with Reference Solution (b) should be a minimum of 2.0.

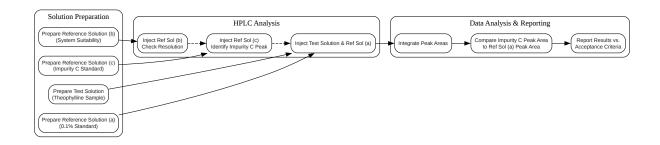


- Relative Retention Times (with reference to theophylline, retention time ≈ 6 min):
 - Impurity C: ~0.3
 - Impurity B: ~0.4
 - Impurity D: ~0.5
 - Impurity A (Caffeine): ~2.5
- 1.4. Impurity Acceptance Criteria (as per European Pharmacopoeia)
- Impurity C: The area of the peak corresponding to Impurity C in the chromatogram of the Test Solution is not more than the area of the principal peak in the chromatogram of Reference Solution (a) (0.1%).
- Any other impurity: For each impurity, not more than the area of the principal peak in the chromatogram obtained with Reference Solution (a) (0.1%).

Experimental Workflow

The following diagram illustrates the workflow for the quality control testing of Theophylline for related substances.





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Figure 1. HPLC Workflow for Related Substances Testing.

Method Validation Principles

Any analytical method for the determination of impurities should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[6][7][8] The key validation parameters for an impurity method are summarized below.



Validation Parameter	Description and Typical Acceptance Criteria
Specificity	The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the impurity peak from other components and by performing forced degradation studies.
Linearity	The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels should be used, with a correlation coefficient (r²) of ≥0.99.
Range	The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For impurities, the range should typically cover from the reporting threshold to 120% of the specification limit.
Accuracy	The closeness of test results to the true value. It should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range. Recovery should be within an appropriate range (e.g., 80-120%).
Precision	The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-assay), and reproducibility. The relative standard deviation (RSD) should be within acceptable limits (e.g., <10% for impurities).

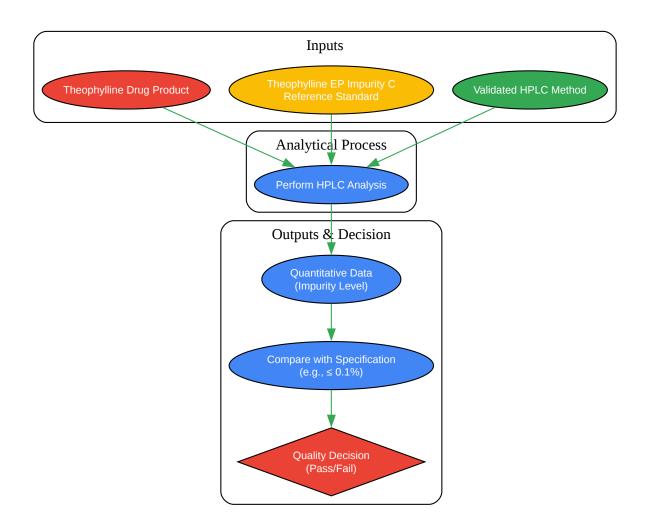


Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
Robustness	A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Logical Relationship for Impurity Control

The following diagram illustrates the logical relationship between the analytical method, the reference standard, and the final quality decision for a pharmaceutical product.





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Figure 2. Logical Flow for Impurity Control in QC.

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Methodological & Application





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